N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Overview
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
This compound interacts with the active site of the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site has been confirmed through molecular docking simulations .
Biochemical Pathways
The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting urease, this compound prevents this conversion, affecting the biochemical pathway involved in urea metabolism .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The inhibition of urease by this compound can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . Therefore, the compound’s action could potentially be used in the treatment of infections caused by this bacterium .
Biochemical Analysis
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function . Additionally, it has shown cytotoxic properties against certain cancer cell lines, disrupting DNA replication and inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor by binding to the active sites of enzymes, such as urease, and preventing their catalytic activity . This inhibition is achieved through the formation of stable complexes with the enzyme, leading to a decrease in enzyme activity. Additionally, the compound can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against enzymes like urease . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in reducing the viability of cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been effective in inhibiting urease activity and reducing bacterial infections without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as urease, influencing the hydrolysis of urea . The compound can also affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of enzymes. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localizations enable the compound to interact with its target enzymes and exert its inhibitory effects effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-(5-amino-1,3,4-thiadiazol-2-yl)ethylamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds .
Scientific Research Applications
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in treating bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Methyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
2-Amino-5-ethyl-1,3,4-thiadiazole: Studied for its anticancer activity
Uniqueness
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFSKMPLNSMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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